

Discovery and characterization of C-Reactive Protein peptide 201-206

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Compound of Interest

Compound Name: C-Reactive Protein (CRP) (201-206)

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An In-depth Technical Guide to C-Reactive Protein Peptide 201-206

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Reactive Protein (CRP) is a well-established biomarker of inflammation. Recent research has unveiled that proteolytic cleavage of CRP can generate biologically active peptides with distinct modulatory functions. This technical guide focuses on one such fragment, the hexapeptide CRP 201-206, with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro. This document provides a comprehensive overview of its discovery, characterization, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-inflammatory peptide.

Discovery and Synthesis

C-Reactive Protein peptide 201-206 was identified as a product of the proteolytic degradation of its parent protein, C-Reactive Protein, by neutrophil-derived serine proteases at sites of inflammation.^{[1][2][3]} This enzymatic cleavage of the full-length CRP molecule yields several bioactive peptides, including the 201-206 fragment.^{[2][3]}

For research and therapeutic development, CRP peptide 201-206 is typically produced by solid-phase peptide synthesis (SPPS). This method allows for the precise construction of the peptide chain and the incorporation of modifications for structure-activity relationship studies.[1]

Mechanism of Action

The primary mechanism of action for CRP peptide 201-206 involves its interaction with the FcγRII (CD32) receptor, which is expressed on the surface of various immune cells, including neutrophils and platelets.[1][4][5] Unlike its parent protein, pentameric CRP, which can activate pro-inflammatory pathways, the 201-206 peptide fragment exhibits potent anti-inflammatory effects through this receptor binding.[4][6]

Binding of CRP peptide 201-206 to CD32 on neutrophils initiates a signaling cascade that leads to the rapid shedding of L-selectin (CD62L) from the cell surface.[1][4][7] L-selectin is a crucial adhesion molecule that mediates the initial tethering of neutrophils to the vascular endothelium during an inflammatory response.[1][7] By inducing its shedding, the peptide effectively inhibits neutrophil adhesion to endothelial cells.[4][7][8]

Furthermore, the peptide attenuates platelet activation and their capture of neutrophils, which are critical events in the pathogenesis of thrombosis and inflammation.[4][9] The interaction with CD32 is specific, as antibodies against CD32, but not CD16 or CD64, can block the inhibitory actions of the peptide.[4]

Structure-function studies have revealed that the biological activity of CRP peptide 201-206 is highly dependent on specific amino acid residues. Alanine substitution experiments have shown that Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are critical for its biological functions.[1][4] In contrast, substitutions at positions Pro202, Leu204, and Pro206 do not abrogate its activity.[1][4]

Biological Activities

CRP peptide 201-206 exhibits a range of anti-inflammatory activities, making it a subject of interest for therapeutic applications.

- **Inhibition of Neutrophil Adhesion:** The peptide significantly inhibits the adhesion of neutrophils to activated endothelial cells.[4][7][8] This is a primary consequence of L-selectin shedding.

- **Inhibition of Neutrophil Chemotaxis:** CRP peptide 201-206 has been shown to inhibit the directed migration of neutrophils towards chemoattractants.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)
- **Inhibition of Superoxide Production:** The peptide can inhibit the production of superoxide anions by activated neutrophils, thereby reducing oxidative stress at inflammatory sites.[\[2\]](#)[\[3\]](#)
- **Attenuation of Platelet Activation:** It reduces shear-induced upregulation of P-selectin on platelets and inhibits platelet capture of neutrophils.[\[4\]](#)
- **Induction of L-selectin Shedding:** As a key part of its mechanism, the peptide induces the rapid cleavage and release of L-selectin from the neutrophil surface.[\[1\]](#)[\[4\]](#)[\[7\]](#)
- **Stimulation of sIL-6R Production:** The peptide can stimulate the production of soluble interleukin-6 receptor (sIL-6R) from neutrophils.[\[11\]](#)[\[12\]](#)

Notably, CRP peptide 201-206 does not appear to affect neutrophil apoptosis, a function observed with the monomeric form of CRP (mCRP).[\[6\]](#)[\[13\]](#)

Quantitative Data Summary

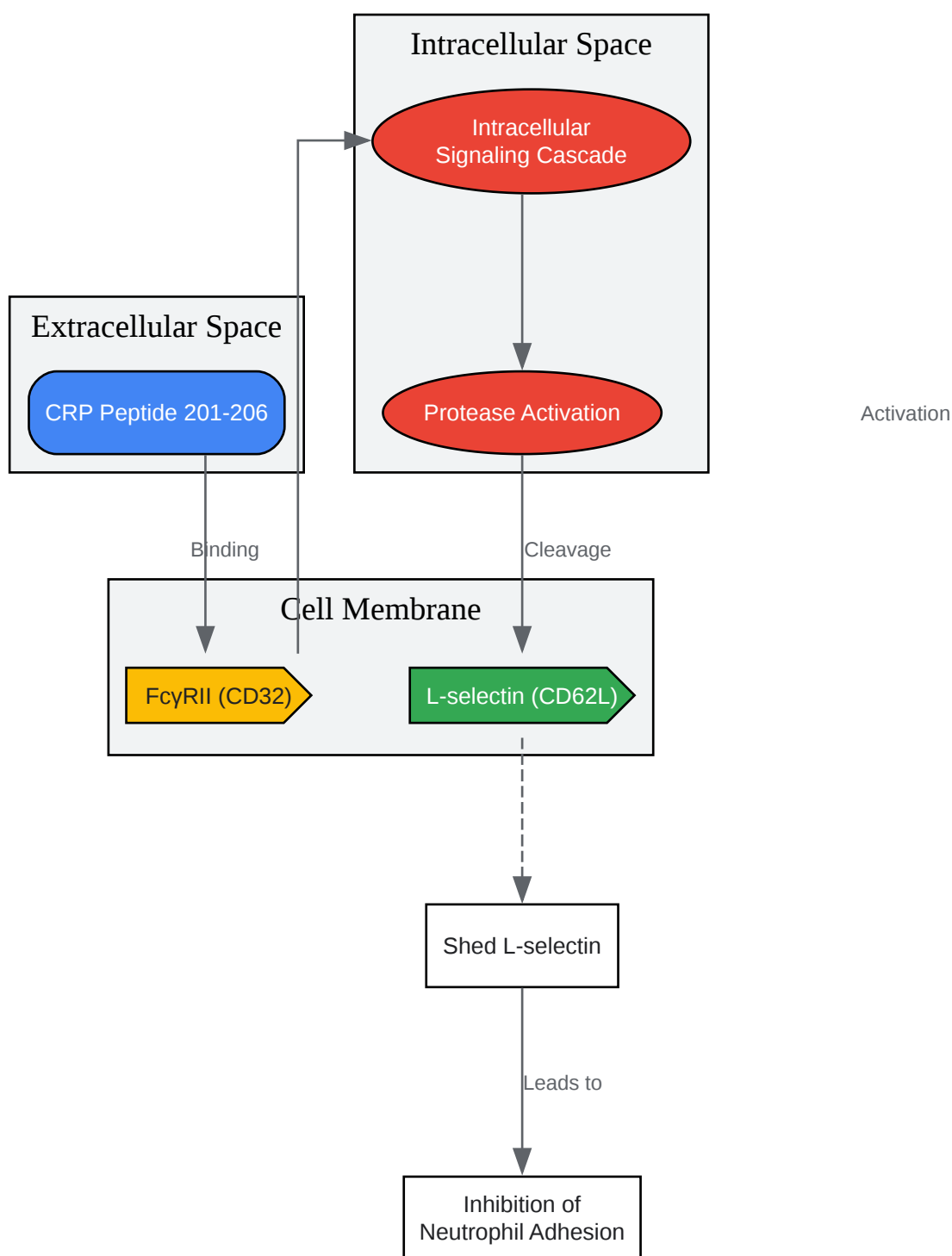
The following table summarizes the key quantitative data reported for the biological activities of CRP and its peptide fragments.

Parameter	Molecule	Assay	Value	Reference(s)
IC50	Native CRP	Neutrophil adhesion to LPS-activated HCAECs	20 µg/ml	[7] [8] [14]
IC50	Native CRP	Neutrophil adhesion to LPS-activated HPMECs	22 µg/ml	[7] [8] [14]
Effective Concentration	CRP peptides 77-82, 201-206	Inhibition of neutrophil chemotaxis and superoxide production	50 µM	[2] [3]
Effective Concentration	CRP peptides 174–185, 201–206	Stimulation of sIL-6R production	Dose-dependent	[12]
Effective Concentration	Native CRP	Maximal sIL-6R release from neutrophils	50 µg/ml	[11] [12]

HCAECs: Human Coronary Artery Endothelial Cells; HPMECs: Human Pulmonary Microvascular Endothelial Cells.

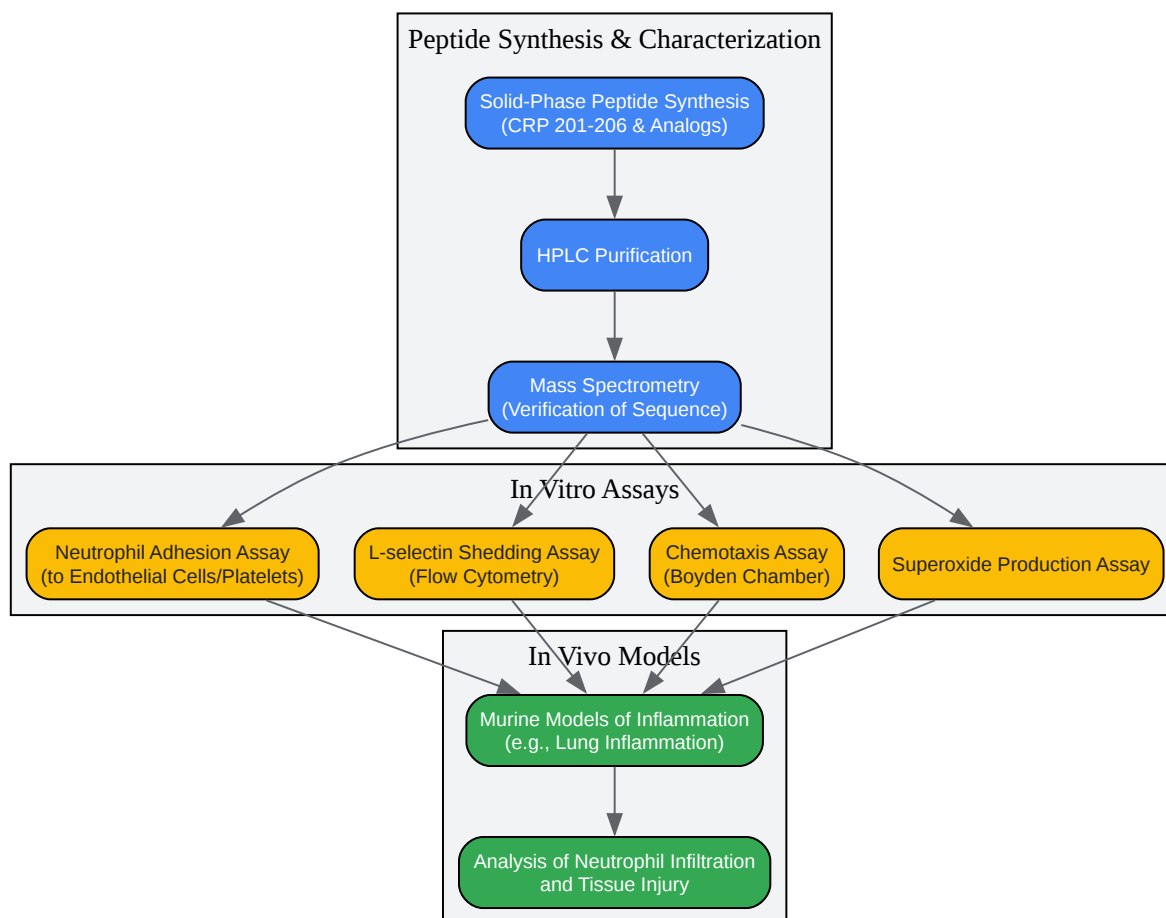
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of CRP peptide 201-206 and a typical experimental workflow for its characterization.



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Caption: Signaling pathway of CRP peptide 201-206.



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Caption: Experimental workflow for CRP peptide 201-206.

Experimental Protocols

Solid-Phase Peptide Synthesis

- Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin).

- **Amino Acid Coupling:** Sequentially couple the protected amino acids of the CRP 201-206 sequence (Lys-Pro-Gln-Leu-Trp-Pro) using a standard coupling reagent (e.g., HBTU/HOBt in DMF).
- **Deprotection:** Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
- **Cleavage and Deprotection:** Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Neutrophil Adhesion Assay

- **Cell Culture:** Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates.
- **Activation:** Activate the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF- α or LPS) for a defined period.
- **Neutrophil Isolation:** Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
- **Peptide Treatment:** Pre-incubate the isolated neutrophils with various concentrations of CRP peptide 201-206 or a vehicle control.
- **Co-culture:** Add the treated neutrophils to the activated endothelial cell monolayer and incubate under static or flow conditions.
- **Washing:** Gently wash away non-adherent neutrophils.
- **Quantification:** Quantify the number of adherent neutrophils by microscopy or by measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).

L-selectin Shedding Assay

- **Neutrophil Isolation:** Isolate human neutrophils as described above.
- **Peptide Treatment:** Incubate the neutrophils with CRP peptide 201-206 or a control at 37°C for various time points.
- **Staining:** Stain the cells with a fluorescently labeled anti-L-selectin (CD62L) antibody.
- **Flow Cytometry:** Analyze the cell surface expression of L-selectin using a flow cytometer. A decrease in mean fluorescence intensity indicates shedding.
- **Soluble L-selectin Measurement (Optional):** Collect the cell-free supernatant and measure the concentration of soluble L-selectin using an ELISA kit.

Chemotaxis Assay

- **Assay Setup:** Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
- **Chemoattractant:** Place a known chemoattractant (e.g., fMLP or IL-8) in the lower chamber.
- **Cell Preparation:** Resuspend isolated neutrophils in a suitable buffer and pre-treat with CRP peptide 201-206 or a control.
- **Cell Loading:** Add the treated neutrophils to the upper chamber.
- **Incubation:** Incubate the chamber at 37°C to allow for cell migration.
- **Quantification:** After the incubation period, count the number of neutrophils that have migrated through the membrane to the lower chamber using a microscope or a plate reader.

Conclusion

CRP peptide 201-206 represents a promising lead for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of neutrophil and platelet functions via the CD32 receptor, provides a solid foundation for further investigation. The data and protocols presented in this guide are intended to facilitate research

efforts aimed at fully elucidating the therapeutic potential of this and related CRP-derived peptides.

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